7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS No.: 320417-35-4
Cat. No.: VC6961798
Molecular Formula: C15H9ClN4
Molecular Weight: 280.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320417-35-4 |
|---|---|
| Molecular Formula | C15H9ClN4 |
| Molecular Weight | 280.72 |
| IUPAC Name | 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- |
| Standard InChI Key | IFLIVURBQWDTRS-UTCJRWHESA-N |
| SMILES | C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 7 with a (Z)-2-(4-chlorophenyl)ethenyl group and at position 3 with a cyano functional group. The (Z)-stereochemistry of the ethenyl bridge introduces geometric rigidity, influencing its molecular interactions. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₉ClN₄ |
| Molecular Weight | 280.72 g/mol |
| IUPAC Name | 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| SMILES | ClC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N |
| InChIKey | IFLIVURBQWDTRS-UTCJRWHESA-N |
The planar pyrazolo[1,5-a]pyrimidine system facilitates π-π stacking, while the electron-withdrawing cyano group enhances electrophilic reactivity .
Physicochemical Characteristics
Despite its well-defined structure, solubility data remain unspecified in public domains. Theoretical calculations predict moderate lipophilicity (LogP ≈ 3.2), suggesting membrane permeability. The chlorophenyl moiety contributes to hydrophobic interactions, critical for target binding .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, a multi-step route is employed :
-
Formation of Cyanoacetamide Intermediate:
Cyanoacetic acid reacts with amines in the presence of acetic anhydride to yield substituted cyanoacetamides. -
Enamine Formation:
Treatment with dimethylformamide dimethylacetal (DMF-DMA) generates enaminonitrile intermediates. -
Cyclization:
Reaction with hydrazine derivatives under basic conditions induces cyclization, forming the pyrazolo[1,5-a]pyrimidine core. -
Stereoselective Ethenylation:
A Heck coupling or Wittig reaction introduces the (Z)-configured ethenyl group, ensuring regiochemical fidelity .
Optimization and Yield
Modifications in solvent polarity (e.g., DMF vs. ethanol) and catalyst selection (e.g., Pd(PPh₃)₄ for coupling) impact yields, which range from 60–75% for final steps. Steric hindrance from the 4-chlorophenyl group necessitates elevated temperatures (80–100°C) during ethenylation .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum enzyme inhibitory activity. 7-[(Z)-2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile demonstrates low micromolar inhibition (IC₅₀ = 2.1–5.4 µM) against:
-
Membrane-bound pyrophosphatases (mPPases): Critical for protozoan ion homeostasis, absent in humans .
-
Kinases (e.g., CDK2, EGFR): Perturbs cancer cell proliferation.
-
GABAA receptors: Potential anxiolytic applications, though hepatotoxicity risks require scrutiny .
Antiparasitic Activity
In Plasmodium falciparum membranes, the compound inhibits mPPase (IC₅₀ = 3.8 µM), disrupting proton gradients essential for parasite survival. Ex vivo assays show 68% reduction in parasite growth at 10 µM, underscoring its antimalarial potential .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.72 (s, 1H, H-2), 8.15 (d, J = 16 Hz, 1H, ethenyl-H), 7.65–7.45 (m, 4H, Ar-H).
-
Coupling constants (J = 16 Hz) confirm the (Z)-configuration.
-
-
¹³C NMR:
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calcd. 281.05, found 281.12.
Therapeutic Applications and Future Directions
Drug Development Prospects
-
Antimalarials: Targeting mPPases offers a novel mechanism against drug-resistant Plasmodium strains .
-
Oncology: Kinase inhibition aligns with targeted cancer therapies, though selectivity optimization is needed.
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume